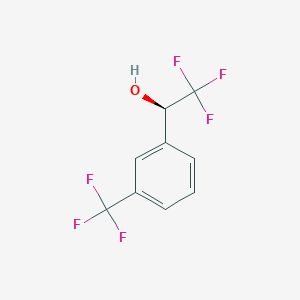
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C10H8F6O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its use as an intermediate in the synthesis of various pharmaceutical agents, particularly those that act as neurokinin-1 (NK-1) receptor antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves asymmetric transfer hydrogenation. This process uses a chiral catalyst to reduce a ketone precursor to the desired alcohol with high enantiomeric purity . The reaction conditions often include the use of a ruthenium-based catalyst and a hydrogen donor such as isopropanol under mild temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl halides.
Scientific Research Applications
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and chiral recognition processes.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists. These antagonists work by blocking the action of substance P, a neuropeptide involved in the transmission of pain and the induction of vomiting . The molecular targets include the NK-1 receptors, which are G-protein-coupled receptors found in the central and peripheral nervous systems .
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: Another chiral alcohol with similar applications in pharmaceutical synthesis.
®-2-Amino-1-(3-(trifluoromethyl)phenyl)ethanol: Used in the synthesis of different therapeutic agents.
Uniqueness
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific chiral configuration and its role as a key intermediate in the synthesis of NK-1 receptor antagonists. Its high enantiomeric purity and specific functional groups make it particularly valuable in the development of pharmaceuticals with targeted biological activity .
Properties
Molecular Formula |
C9H6F6O |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m1/s1 |
InChI Key |
BSMNENKVFMPEGA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


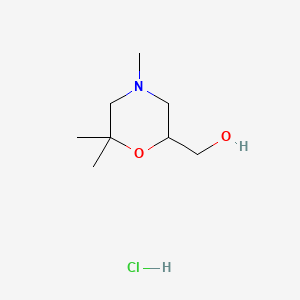
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
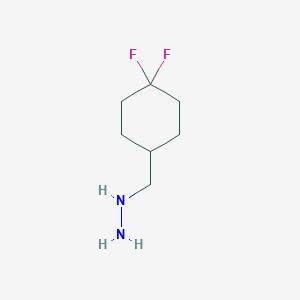
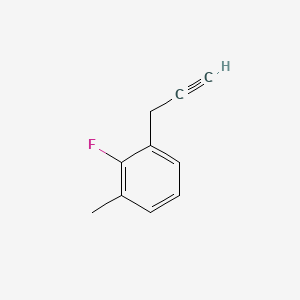
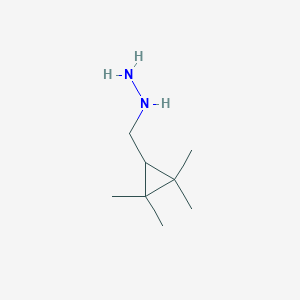
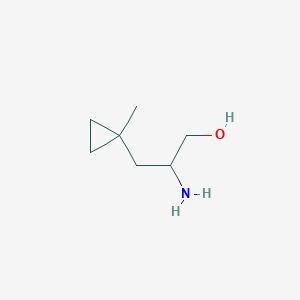
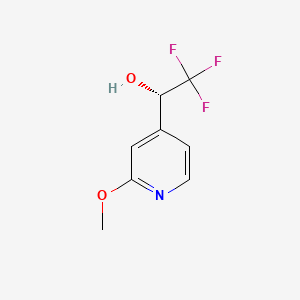
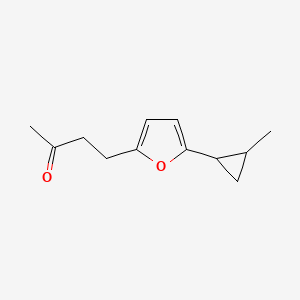
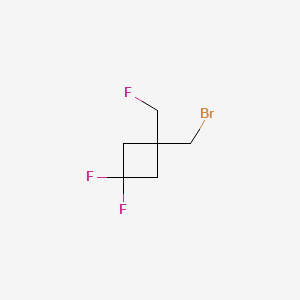
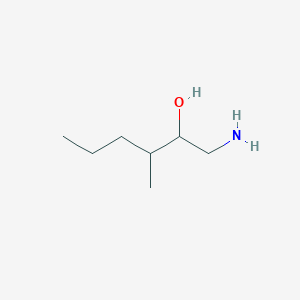
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
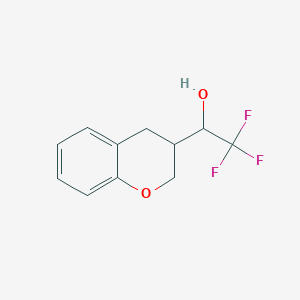
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
